Atorvastatin Epoxydione Impurity is the impurity of Atorvastatin. It is an oxidative degradation product of Atorvastatin.
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide
CAS No.: 148146-51-4
Cat. No.: VC21343182
Molecular Formula: C26H22FNO4
Molecular Weight: 431.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 148146-51-4 |
---|---|
Molecular Formula | C26H22FNO4 |
Molecular Weight | 431.5 g/mol |
IUPAC Name | 3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide |
Standard InChI | InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31) |
Standard InChI Key | AAEQXEDPVFIFDK-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Canonical SMILES | CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Appearance | White Solid |
Melting Point | 179-182°C |
Chemical Identity and Nomenclature
Parameter | Value |
---|---|
CAS Registry Number | 148146-51-4 |
Molecular Formula | C₂₆H₂₂FNO₄ |
Molecular Weight | 431.46 g/mol |
FDA Unique Ingredient Identifier | TP7T4AJ7RD |
International Chemical Identifier (InChI) | AAEQXEDPVFIFDK-UHFFFAOYSA-N |
SMILES Notation | O1C(C1(c2ccccc2)C(=O)c3ccc(cc3)F)(C(=O)Nc4ccccc4)C(C(C)C)=O |
The compound features a complex molecular structure containing an oxirane (epoxide) ring, which is a key structural element that distinguishes it from atorvastatin itself. This oxirane moiety is central to its identification as an impurity or degradation product in pharmaceutical preparations .
Physical and Chemical Properties
The physical and chemical characteristics of 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide have been well-documented through various analytical methods. These properties are crucial for its identification, purification, and stability assessment.
Physical Properties
Property | Value | Determination Method |
---|---|---|
Physical State | White to Off-White Solid | Observed |
Melting Point | 179-182°C | Experimental |
Boiling Point | 646.6±55.0°C | Predicted |
Density | 1.308±0.06 g/cm³ | Predicted |
pKa | 13.66±0.70 | Predicted |
The compound appears as a white to off-white solid under standard conditions, with a well-defined melting point range that serves as an important criterion for assessing its purity . The relatively high boiling point suggests strong intermolecular interactions, which is consistent with its molecular structure containing multiple aromatic rings and functional groups capable of hydrogen bonding .
Solubility Profile
The solubility characteristics of this compound are particularly important for analytical method development and formulation considerations:
Solvent | Solubility |
---|---|
Acetonitrile | Slightly soluble |
Chloroform | Slightly soluble (improved with heating and sonication) |
DMSO | Slightly soluble |
The limited solubility profile across different solvents presents challenges for analytical procedures but also provides selective extraction possibilities in purification protocols . This characteristic solubility behavior can be utilized in developing selective analytical methods for detecting this impurity in pharmaceutical preparations.
Synthetic Routes and Origin
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide is primarily known as an oxidative degradation product of atorvastatin . Its presence in pharmaceutical formulations typically results from:
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Oxidative degradation pathways during storage or manufacturing
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Synthetic by-products formed during the chemical synthesis of atorvastatin
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Potential metabolic transformations
The compound's epoxide structure suggests formation through an oxidation mechanism involving the alkene moiety present in atorvastatin. This transformation represents a significant degradation pathway that manufacturers must monitor to ensure pharmaceutical quality and safety .
Analytical Applications and Reference Standards
Provider | Catalog Number | Format | Purity Specification | Application |
---|---|---|---|---|
LGC Standards | MM0400.11-0025 | Neat | Not specified | Impurity Reference Material |
Sigma-Aldrich | PHR1871 | Pharmaceutical Secondary Standard | Certified Reference Material | Analytical Testing |
USP | 1044550 | USP Reference Standard | USP-certified | Pharmacopeial Testing |
Pharmaceutical Significance
Regulatory Context
3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide is classified as a specified impurity in atorvastatin calcium formulations according to both European and United States pharmacopeial standards . The presence and concentration of this impurity must be controlled and monitored throughout the drug product lifecycle to ensure compliance with regulatory requirements.
The inclusion of this compound in official pharmacopeias underscores its significance in pharmaceutical quality control. Pharmaceutical manufacturers must develop validated analytical methods capable of detecting and quantifying this impurity at levels below established safety thresholds .
Relationship to Atorvastatin
Atorvastatin belongs to the statin class of medications used to reduce cholesterol levels and prevent cardiovascular disease. The presence of 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide as an impurity in atorvastatin formulations is significant because:
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It represents a potential degradation pathway that can affect drug stability
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Its structural similarity to the parent compound may impact the drug's safety profile
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Monitoring its levels provides insight into manufacturing quality and storage conditions
The epoxide functional group in this impurity is of particular concern due to the potential reactivity of epoxides with biological nucleophiles, which necessitates strict control of its concentration in pharmaceutical preparations .
Parameter | Recommendation |
---|---|
Storage Temperature | Refrigerated (2-8°C) |
Long-term Storage | Cool, dry place |
Container | Air-tight, light-resistant |
Handling Precautions | Professional laboratory environment only |
The compound should be stored in a refrigerator to minimize degradation and ensure stability over time . As with many pharmaceutical reference standards, exposure to heat, light, and humidity should be minimized to prevent decomposition or chemical alterations that could compromise its utility in analytical applications.
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